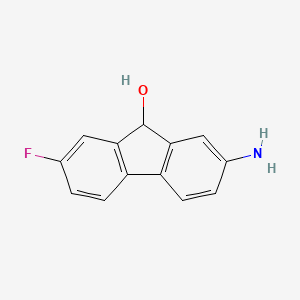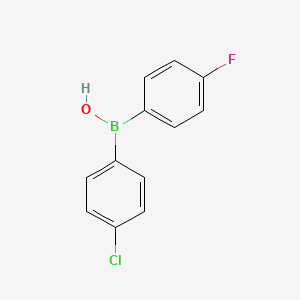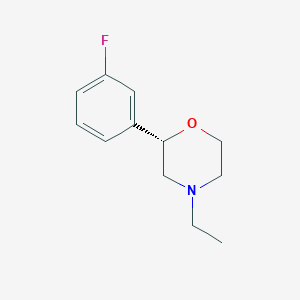![molecular formula C20H11F3O2 B14180234 (2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] CAS No. 928790-51-6](/img/structure/B14180234.png)
(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] is an organic compound with the molecular formula C20H12F2O2. It is a derivative of benzophenone, where the phenyl groups are substituted with fluorine atoms. This compound is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] typically involves the reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] has several scientific research applications:
Materials Science: Used in the synthesis of high-performance polymers and materials with unique optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The ketone groups can form hydrogen bonds and interact with nucleophiles, facilitating various transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-fluorophenyl)methanone: A similar compound with two fluorine atoms on the phenyl rings.
1,4-Bis(4-pyridyl)-2-fluorobenzene: Another fluorinated benzene derivative with pyridyl groups
Uniqueness
(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This gives it distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
928790-51-6 |
|---|---|
Formule moléculaire |
C20H11F3O2 |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
[3-fluoro-4-(2-fluorobenzoyl)phenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C20H11F3O2/c21-16-7-3-1-5-13(16)19(24)12-9-10-15(18(23)11-12)20(25)14-6-2-4-8-17(14)22/h1-11H |
Clé InChI |
BYCCVPLPOTZARV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)

![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)




![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)

![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)

